molecular formula C24H27N3O7S B13905414 H-Gly-DL-Pro-AMC.TsOH

H-Gly-DL-Pro-AMC.TsOH

Cat. No.: B13905414
M. Wt: 501.6 g/mol
InChI Key: UPJXMGBMMLNPJT-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Gly-Pro-Mca Tosylate typically involves the coupling of Glycyl-L-proline with 4-methylcoumaryl-7-amide in the presence of tosyl chloride. The reaction is carried out under controlled conditions to ensure high yield and purity. The process involves the following steps:

Industrial Production Methods

Industrial production of Gly-Pro-Mca Tosylate follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving automated synthesis and purification systems. The use of advanced analytical techniques ensures consistent quality and high yield .

Mechanism of Action

The mechanism of action of Gly-Pro-Mca Tosylate involves its hydrolysis by X-prolyl dipeptidyl-aminopeptidase. The enzyme recognizes the Gly-Pro sequence and cleaves the amide bond, releasing 7-amino-4-methylcoumarin. This fluorescent product can be quantitatively measured, providing insights into enzyme activity and kinetics . The molecular target of this compound is the active site of X-prolyl dipeptidyl-aminopeptidase, where it binds and undergoes enzymatic cleavage .

Properties

Molecular Formula

C24H27N3O7S

Molecular Weight

501.6 g/mol

IUPAC Name

1-(2-aminoacetyl)-N-(4-methyl-2-oxochromen-7-yl)pyrrolidine-2-carboxamide;4-methylbenzenesulfonic acid

InChI

InChI=1S/C17H19N3O4.C7H8O3S/c1-10-7-16(22)24-14-8-11(4-5-12(10)14)19-17(23)13-3-2-6-20(13)15(21)9-18;1-6-2-4-7(5-3-6)11(8,9)10/h4-5,7-8,13H,2-3,6,9,18H2,1H3,(H,19,23);2-5H,1H3,(H,8,9,10)

InChI Key

UPJXMGBMMLNPJT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C3CCCN3C(=O)CN

Origin of Product

United States

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